molecular formula C15H11ClN2O3 B10995955 7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10995955
M. Wt: 302.71 g/mol
InChI Key: LDBIVTLYUNOHJY-UHFFFAOYSA-N
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Description

7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 7th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Amidation Reaction: The acid chloride is reacted with furan-2-ylmethylamine in the presence of a base such as triethylamine (Et3N) to form the desired carboxamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, as a GSK-3β inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine: Similar structure but lacks the carboxamide group.

    7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Precursor in the synthesis of the target compound.

    7-chloro-9H-pyrimido[4,5-b]indole-based derivatives: Studied for their kinase inhibitory activity.

Uniqueness

7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the furan-2-ylmethyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H11ClN2O3/c16-9-3-4-11-13(6-9)17-8-12(14(11)19)15(20)18-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,17,19)(H,18,20)

InChI Key

LDBIVTLYUNOHJY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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